N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide
Overview
Description
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide: is an organic compound with the molecular formula C({12})H({14})N({2})O({2})S(_{2}) This compound features a thiophene ring substituted with a sulfonamide group and a phenyl ring bearing an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.
Sulfonamide Formation: The thiophene ring is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate is subsequently reacted with aniline to form the sulfonamide.
Aminoethyl Substitution: The final step involves the alkylation of the phenyl ring with an aminoethyl group, typically using ethylene diamine under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming imines or oximes.
Reduction: Reduction of the sulfonamide group can yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its sulfonamide group is known for its ability to inhibit enzymes, making it a candidate for drug development, particularly in targeting bacterial and cancer cells.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide moiety can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-aminoethyl)phenyl]benzene-1-sulfonamide
- N-[2-(1-aminoethyl)phenyl]furan-2-sulfonamide
- N-[2-(1-aminoethyl)phenyl]pyrrole-2-sulfonamide
Uniqueness
Compared to similar compounds, N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-9(13)10-5-2-3-6-11(10)14-18(15,16)12-7-4-8-17-12/h2-9,14H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRJWGSFMWJQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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